molecular formula C6FI5 B12090000 1-Fluoro-2,3,4,5,6-pentaiodobenzene CAS No. 64349-88-8

1-Fluoro-2,3,4,5,6-pentaiodobenzene

Cat. No.: B12090000
CAS No.: 64349-88-8
M. Wt: 725.58 g/mol
InChI Key: HXQAHAREZFJKPP-UHFFFAOYSA-N
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Description

Benzene, fluoropentaiodo- is an aromatic compound characterized by the presence of a benzene ring substituted with one fluorine atom and five iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene, fluoropentaiodo- typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with iodine and a fluorinating agent under controlled conditions. The reaction may require a catalyst, such as iron(III) chloride, to facilitate the substitution process .

Industrial Production Methods: Industrial production of benzene, fluoropentaiodo- may involve a continuous flow process where benzene is exposed to iodine and fluorine gases in the presence of a catalyst. This method ensures a high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzene, fluoropentaiodo- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple iodine atoms enhances its ability to participate in halogen bonding, which can influence the reactivity and stability of the compound in various chemical and biological systems .

Comparison with Similar Compounds

Uniqueness: Benzene, fluoropentaiodo- is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity compared to other halogenated benzenes. Its ability to form strong halogen bonds makes it valuable in various applications, particularly in fields requiring precise molecular interactions .

Properties

CAS No.

64349-88-8

Molecular Formula

C6FI5

Molecular Weight

725.58 g/mol

IUPAC Name

1-fluoro-2,3,4,5,6-pentaiodobenzene

InChI

InChI=1S/C6FI5/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

HXQAHAREZFJKPP-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1I)I)I)I)I)F

Origin of Product

United States

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